molecular formula C13H19BrN4O B3199477 2-Bromo-3-methyl-1-[4-(pyrimidin-2-yl)piperazin-1-yl]butan-1-one CAS No. 1016864-65-5

2-Bromo-3-methyl-1-[4-(pyrimidin-2-yl)piperazin-1-yl]butan-1-one

Cat. No.: B3199477
CAS No.: 1016864-65-5
M. Wt: 327.22 g/mol
InChI Key: FQUDYUTYTPKOFP-UHFFFAOYSA-N
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Description

2-Bromo-3-methyl-1-[4-(pyrimidin-2-yl)piperazin-1-yl]butan-1-one is a complex organic compound characterized by its bromine, methyl, and piperazine groups

Biochemical Analysis

Biochemical Properties

2-Bromo-3-methyl-1-[4-(pyrimidin-2-yl)piperazin-1-yl]butan-1-one plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain receptor proteins, influencing their activity. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the enzyme or receptor .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of kinases and phosphatases, leading to altered phosphorylation states of key signaling molecules. This modulation can result in changes in gene expression patterns, affecting cellular functions such as proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. The compound’s bromine atom and piperazine ring are crucial for its binding affinity and specificity. These interactions can lead to changes in the conformation of the target enzyme or receptor, thereby modulating its activity and downstream effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes, which may be reversible or irreversible depending on the duration and concentration of exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, while at higher doses, it can cause toxic or adverse effects. Threshold effects have been observed, where a certain concentration is required to elicit a significant biological response. Toxicity studies have indicated that high doses can lead to adverse effects such as organ damage and altered physiological functions .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation. The compound can undergo phase I and phase II metabolic reactions, leading to the formation of metabolites that may have different biological activities. These metabolic processes can affect the compound’s bioavailability, efficacy, and toxicity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s lipophilicity and molecular size influence its ability to cross cell membranes and reach its target sites .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. The compound’s localization can affect its interactions with biomolecules and its overall biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-methyl-1-[4-(pyrimidin-2-yl)piperazin-1-yl]butan-1-one typically involves multiple steps, starting with the formation of the piperazine ring. One common approach is to react 2-bromobutane with 4-(pyrimidin-2-yl)piperazine under controlled conditions, often using a strong base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. The reaction conditions are optimized to minimize by-products and ensure the purity of the final product. Advanced purification techniques, such as column chromatography or recrystallization, are employed to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The bromine atom can be oxidized to form a bromate ester.

  • Reduction: : The compound can be reduced to remove the bromine atom, resulting in a different functional group.

  • Substitution: : The bromine atom can be substituted with other groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

  • Oxidation: : Reagents like hydrogen peroxide or potassium permanganate are used, often in the presence of a catalyst.

  • Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: : Various nucleophiles can be used, depending on the desired substitution product.

Major Products Formed

  • Oxidation: : Bromate esters or carboxylic acids.

  • Reduction: : Alcohols or amines.

  • Substitution: : Hydroxylated or aminated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.

Biology

In biological research, 2-Bromo-3-methyl-1-[4-(pyrimidin-2-yl)piperazin-1-yl]butan-1-one is studied for its potential biological activities. It may serve as a lead compound for developing new drugs or as a tool for studying biological pathways.

Medicine

The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties and reactivity make it valuable for creating advanced materials with specific functionalities.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-3-methyl-1-(piperazin-1-yl)butan-1-one: : Similar structure but lacks the pyrimidin-2-yl group.

  • 2-Bromo-3-methyl-1-(4-phenylpiperazin-1-yl)butan-1-one: : Similar structure but with a phenyl group instead of pyrimidin-2-yl.

Uniqueness

2-Bromo-3-methyl-1-[4-(pyrimidin-2-yl)piperazin-1-yl]butan-1-one is unique due to the presence of the pyrimidin-2-yl group, which imparts distinct chemical and biological properties compared to similar compounds

Properties

IUPAC Name

2-bromo-3-methyl-1-(4-pyrimidin-2-ylpiperazin-1-yl)butan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrN4O/c1-10(2)11(14)12(19)17-6-8-18(9-7-17)13-15-4-3-5-16-13/h3-5,10-11H,6-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQUDYUTYTPKOFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCN(CC1)C2=NC=CC=N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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